molecular formula C16H24N2O4 B14691748 2-Butyl-2-methyl-1,3-propanediol carbamate carbanilate (ester) CAS No. 25451-75-6

2-Butyl-2-methyl-1,3-propanediol carbamate carbanilate (ester)

Cat. No.: B14691748
CAS No.: 25451-75-6
M. Wt: 308.37 g/mol
InChI Key: PDEMPPSFZXPVCC-UHFFFAOYSA-N
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Description

2-Butyl-2-methyl-1,3-propanediol carbamate carbanilate (ester) is a complex organic compound with a unique structure that combines the properties of carbamates and esters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-2-methyl-1,3-propanediol carbamate carbanilate (ester) typically involves multiple steps. One common method includes the reaction of 2-Butyl-2-methyl-1,3-propanediol with carbamic acid derivatives and carbanilic acid derivatives under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Key factors include the selection of appropriate catalysts, reaction temperatures, and purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-Butyl-2-methyl-1,3-propanediol carbamate carbanilate (ester) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Butyl-2-methyl-1,3-propanediol carbamate carbanilate (ester) has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Butyl-2-methyl-1,3-propanediol carbamate carbanilate (ester) involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s effects on cellular pathways can lead to various biological outcomes, such as reduced inflammation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other carbamate and ester derivatives, such as:

  • 2-Methyl-1,3-propanediol carbamate
  • 2-Butyl-1,3-propanediol carbamate
  • 2-Methyl-2-propyl-1,3-propanediol carbamate

Uniqueness

2-Butyl-2-methyl-1,3-propanediol carbamate carbanilate (ester) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

25451-75-6

Molecular Formula

C16H24N2O4

Molecular Weight

308.37 g/mol

IUPAC Name

[2-(carbamoyloxymethyl)-2-methylhexyl] N-phenylcarbamate

InChI

InChI=1S/C16H24N2O4/c1-3-4-10-16(2,11-21-14(17)19)12-22-15(20)18-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3,(H2,17,19)(H,18,20)

InChI Key

PDEMPPSFZXPVCC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(COC(=O)N)COC(=O)NC1=CC=CC=C1

Origin of Product

United States

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